N,N'-Diphenylbenzidine

Description

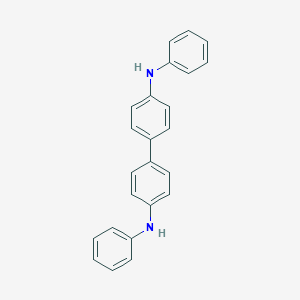

Structure

3D Structure

Properties

IUPAC Name |

4-(4-anilinophenyl)-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2/c1-3-7-21(8-4-1)25-23-15-11-19(12-16-23)20-13-17-24(18-14-20)26-22-9-5-2-6-10-22/h1-18,25-26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDRNXKXKFNHNCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060197 | |

| Record name | N,N'-Diphenylbenzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Grey odorless powder; [Alfa Aesar MSDS] | |

| Record name | N,N'-Diphenylbenzidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15797 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

531-91-9 | |

| Record name | Diphenylbenzidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=531-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Diphenylbenzidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Diphenylbenzidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4310 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Biphenyl]-4,4'-diamine, N4,N4'-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Diphenylbenzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-diphenylbenzidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-DIPHENYLBENZIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8IO8V406YP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N,N'-Diphenylbenzidine CAS number 531-91-9

An In-depth Technical Guide to N,N'-Diphenylbenzidine (CAS 531-91-9) for Scientific Professionals

Introduction

This compound (CAS No. 531-91-9) is a versatile aromatic amine with the chemical formula C₂₄H₂₀N₂.[1] It is a symmetrical molecule consisting of a biphenyl core with a phenylamino group attached to each of the 4 and 4' positions. This compound is widely recognized in the scientific community, primarily for its role as a redox indicator in analytical chemistry.[2][3] However, its utility extends far beyond this application, serving as a crucial intermediate in the synthesis of dyes, high-performance polymers, and advanced photoelectric materials.[1][4][5][6]

This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the compound's physicochemical properties, synthesis protocols, mechanistic action as a redox indicator, and broader applications, while emphasizing safety and handling protocols. The information is synthesized to provide not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for practical application.

Physicochemical and Structural Properties

This compound is typically a grey to brownish crystalline powder.[2][3] Its insolubility in water but slight solubility in organic solvents like acetone, DMF, and ethyl acetate dictates its handling and application in various experimental setups.[2][3] The compound is noted to be light-sensitive, necessitating storage in dark conditions to prevent degradation.[2][3][7]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 531-91-9 | [1] |

| Molecular Formula | C₂₄H₂₀N₂ | [1][2][5] |

| Molecular Weight | 336.43 g/mol | [1][2] |

| Appearance | White to Gray to Brown powder/crystal | [2][3][8] |

| Melting Point | 246-248 °C (lit.) | [1][2][3][5] |

| Boiling Point | ~462.9 °C (rough estimate) | [2][3] |

| Solubility | Insoluble in water; Slightly soluble in Acetone, DMF, DMSO, Ethyl Acetate.[2][3] | [2][3] |

| Storage Conditions | Store below +30°C, protect from light.[2][3][9] | [2][3][9] |

| EC Number | 208-521-7 | [10] |

| Synonyms | 4,4'-Dianilinobiphenyl, N,N'-Diphenyl-[1,1'-biphenyl]-4,4'-diamine | [5][8][10] |

Synthesis and Purification

The synthesis of this compound is commonly achieved through a palladium-catalyzed cross-coupling reaction, a variant of the Buchwald-Hartwig amination. This method provides a high-yield and reliable pathway to the desired product.

Causality of Experimental Design

The chosen synthesis protocol relies on the formation of carbon-nitrogen bonds between an aryl halide (4,4'-dibromobiphenyl) and an amine (aniline).

-

Catalyst System: A palladium catalyst, such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), is essential for the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. A bulky, electron-rich phosphine ligand like Tri-tert-butylphosphine (P(t-Bu)₃) is used to stabilize the palladium complex and facilitate the reductive elimination step, which is often rate-limiting.

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (t-BuONa) is required to deprotonate the aniline, forming the more nucleophilic anilide in situ, which then participates in the catalytic cycle.

-

Solvent: An inert, anhydrous solvent like toluene is used to dissolve the reactants and facilitate the reaction at an elevated temperature without participating in the reaction itself.

Detailed Synthesis Protocol

A representative procedure for the synthesis of this compound is as follows:[3][6][11][12]

-

Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine 4,4'-dibromodiphenyl (3.12 g, 10 mmol), sodium tert-butoxide (2.9 g, 30 mmol), Pd₂(dba)₃ (183 mg, 0.2 mmol), and P(t-Bu)₃ (20 mg, 0.1 mmol) in 30 mL of anhydrous toluene.

-

Addition of Amine: Add aniline (2.3 mL, 25 mmol) to the mixture.

-

Reaction: Stir the reaction mixture at 90°C for 3 hours. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Extract the mixture three times with distilled water and diethyl ether.

-

Isolation: The product often precipitates from the organic layer. Filter the precipitate and wash it sequentially with acetone and diethyl ether to remove unreacted starting materials and byproducts.

-

Drying: Dry the isolated solid in a vacuum oven to obtain the final product. A yield of approximately 90% can be expected.[3][11][12]

Purification

For applications requiring high purity (>99%), the crude product can be further purified.

-

Method: Crystallization from a suitable solvent like toluene or ethyl acetate is a common and effective method.[3]

-

Procedure: Dissolve the crude product in a minimal amount of boiling solvent. Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath to maximize crystal formation. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Workflow Diagram

Caption: Palladium-catalyzed synthesis and purification workflow for this compound.

Core Application: Redox Indicator

The most prominent application of this compound is as a redox indicator, particularly in titrations involving strong oxidizing agents like potassium dichromate (K₂Cr₂O₇) or cerium(IV) sulfate (Ce(SO₄)₂).[2][3][12] Its function is based on a distinct color change upon oxidation.

Mechanism of Action

This compound itself is colorless. In the presence of an oxidizing agent and in an acidic medium, it undergoes a two-electron oxidation. The initial oxidation product is a colorless intermediate, which is then further oxidized to a quinonediimine derivative. This final product, known as diphenylbenzidine violet, is intensely colored, signaling the endpoint of the titration. The extended conjugated system of the oxidized form is responsible for its ability to absorb light in the visible spectrum, producing the characteristic color.[13][14] The reaction is reversible, allowing the indicator to function effectively at the equivalence point.

Caption: Reversible oxidation-reduction mechanism of this compound indicator.

Protocol for Redox Titration of Fe(II) with K₂Cr₂O₇

This protocol is a self-validating system where the sharp, persistent color change provides a clear and reproducible endpoint.

-

Indicator Solution Preparation: Prepare a 1% (w/v) solution of this compound in concentrated sulfuric acid.

-

Analyte Preparation: Pipette a known volume of the Fe(II) solution into a conical flask. Acidify the solution by adding a suitable volume of dilute sulfuric acid or a sulfuric acid-phosphoric acid mixture.

-

Causality: The acidic medium is crucial for the proper functioning of both the oxidizing agent (dichromate) and the indicator. Phosphoric acid is often added to complex the Fe(III) ions produced during the titration, which sharpens the endpoint by lowering the formal potential of the Fe(III)/Fe(II) couple.

-

-

Indicator Addition: Add 2-3 drops of the this compound indicator solution to the analyte. The solution should remain colorless.

-

Titration: Titrate the Fe(II) solution with a standardized solution of potassium dichromate. The solution will turn green as Cr(III) ions are formed.

-

Endpoint Detection: The endpoint is reached when the first drop of excess dichromate oxidizes the indicator, causing a sharp color change from green to a persistent violet-blue.

-

Calculation: Use the volume of titrant consumed to calculate the concentration of Fe(II) in the original sample.

Other Significant Applications

While its role as a redox indicator is paramount, this compound is a valuable precursor and functional material in several other fields.

-

Analytical Chemistry: Used as a reagent for the verification and colorimetric determination of various ions, including vanadium, zinc, nitrite, and nitrate.[2][15]

-

Organic Electronics: Serves as a functional intermediate for aromatic amine photoelectric materials.[1] It is used in the fabrication of Organic Light-Emitting Diodes (OLEDs), where it can be a component of the hole transport layer, light-emitting host material, or barrier layer.[1][4]

-

Polymer and Dye Industries: Employed as a precursor in the synthesis of various azo dyes, contributing to products with excellent thermal stability and lightfastness.[5][15] It is also used as a stabilizer in polymers and coatings to enhance durability and resistance to degradation.[5]

-

Explosives: Acts as a stabilizer for nitrocellulose explosives.[15]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[9][16][17]

Table 2: GHS Hazard and Precautionary Information

| Classification | Code | Statement | Source(s) |

| Hazard | H302 | Harmful if swallowed | [9][16][17] |

| H312 | Harmful in contact with skin | [9][16][17] | |

| H332 | Harmful if inhaled | [9][16][17] | |

| H351 | Suspected of causing cancer | [9][17] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray | [16] |

| P270 | Do not eat, drink or smoke when using this product | [9][16] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [9][16][18] | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell | [9] | |

| P302+P352 | IF ON SKIN: Wash with plenty of water | [9][16] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing | [9][16] | |

| P405 | Store locked up | [18] | |

| P501 | Dispose of contents/container to an appropriate treatment and disposal facility | [9][16] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only outdoors or in a well-ventilated area, such as a fume hood, to minimize inhalation risk.[16]

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[16]

-

Skin Protection: Wear impervious protective gloves and clothing to prevent skin contact.[7][16]

-

Respiratory Protection: If dust is generated and exposure limits may be exceeded, use a NIOSH-approved respirator.[19]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[16][18]

Storage and Disposal

-

Storage: Keep the container tightly closed in a dry, well-ventilated place.[7] Store below +30°C and protect from light.[2][3][10]

-

Incompatibilities: Keep away from strong oxidizing agents.[7]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations at a licensed waste disposal facility.[16]

Conclusion

This compound is a compound of significant utility in both academic research and industrial applications. Its robust performance as a redox indicator is founded on a clear, reversible electrochemical mechanism. Beyond the analytical laboratory, its role as a versatile building block in materials science, particularly for organic electronics and polymer synthesis, underscores its importance. A thorough understanding of its synthesis, mechanisms, and safety protocols, as detailed in this guide, enables researchers and scientists to leverage its properties effectively and responsibly.

References

-

This compound - ChemBK. (2024, April 10). ChemBK. Retrieved from [Link]

-

N,N'-Diphenyl benzidine, GR 99% - Otto Chemie Pvt. Ltd. (n.d.). Otto Chemie Pvt. Ltd. Retrieved from [Link]

-

This compound CAS 531-91-9 - Watson International. (n.d.). Watson International Ltd. Retrieved from [Link]

-

Cas 531-91-9 | this compound - Anbu Chem. (n.d.). Anbu Chem. Retrieved from [Link]

-

This compound | C24H20N2 | CID 68280 - PubChem. (n.d.). PubChem. Retrieved from [Link]

-

Mechanistic interpretation of the redox behaviour of diphenylamine - PubMed. (1977, January). PubMed. Retrieved from [Link]

Sources

- 1. sunshine-oled.com [sunshine-oled.com]

- 2. chembk.com [chembk.com]

- 3. This compound CAS#: 531-91-9 [m.chemicalbook.com]

- 4. N,N'-Diphenyl benzidine, GR 99%, 531-91-9 | Buy N,N'-Diphenyl benzidine, GR 99% India - Otto Chemie Pvt Ltd [ottokemi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Cas 531-91-9 | this compound - Anbu Chem [finechemical.net]

- 7. fishersci.com [fishersci.com]

- 8. This compound | 531-91-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. This compound | 531-91-9 | FD00206 | Biosynth [biosynth.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. This compound | 531-91-9 [chemicalbook.com]

- 13. scbt.com [scbt.com]

- 14. Mechanistic interpretation of the redox behaviour of diphenylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. haihangchem.com [haihangchem.com]

- 16. echemi.com [echemi.com]

- 17. This compound | C24H20N2 | CID 68280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. This compound - Safety Data Sheet [chemicalbook.com]

- 19. watson-int.com [watson-int.com]

An In-depth Technical Guide to the Chemical Properties of N,N'-Diphenylbenzidine

This guide offers a comprehensive exploration of the chemical properties of N,N'-Diphenylbenzidine, a versatile organic compound with significant applications in analytical chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document provides a detailed examination of its synthesis, structure, redox behavior, and practical applications, supported by experimental protocols and mechanistic insights.

Introduction: The Versatile Nature of this compound

This compound (DPB), with the chemical formula C₂₄H₂₀N₂, is an aromatic amine that has garnered considerable interest due to its unique electronic and chemical properties.[1] Structurally, it consists of a central benzidine core with a phenyl group attached to each nitrogen atom.[2] This extended π-conjugated system is fundamental to its utility as a redox indicator and as a component in the synthesis of dyes, pigments, and advanced materials.[3][4] Its applications span from classical analytical techniques to modern electronics, including its use as a hole-transport material in organic light-emitting diodes (OLEDs).[1] This guide will delve into the core chemical principles that underpin these diverse functionalities.

Physicochemical Properties

This compound is a grey to brownish crystalline powder under standard conditions.[5][6] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₂₀N₂ | [3][5][7][8] |

| Molecular Weight | 336.43 g/mol | [5][7][8][9] |

| CAS Number | 531-91-9 | [3][5][7][8] |

| Melting Point | 246-248 °C | [1][3][5][6] |

| Appearance | Grey to brownish fine crystalline powder | [2][5][6][10] |

| Solubility | Insoluble in water; slightly soluble in acetone, DMF, DMSO, and ethyl acetate. Soluble in solvents like chloroform, N-methyl-2-pyrrolidone, bromobenzene, THF, carbon disulfide, and chlorobenzene. | [2][5][6][11] |

| Storage | Store below +30°C, protected from light. | [5][6][9] |

This compound's poor solubility in water is a critical consideration for its application in aqueous systems, often necessitating the use of organic co-solvents or derivatization to improve its utility in such environments.[2][5][6] Conversely, its solubility in various organic solvents makes it highly suitable for applications in organic electronics and polymer chemistry.[11]

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with a common approach involving a palladium-catalyzed cross-coupling reaction. A representative experimental protocol is detailed below.

Palladium-Catalyzed Synthesis Protocol

This procedure outlines the synthesis of this compound from 4,4'-dibromobiphenyl and aniline.

Experimental Protocol:

-

Reactant Preparation: In a suitable reaction vessel, combine 3.12 g (10 mmol) of 4,4'-dibromobiphenyl, 2.3 mL (25 mmol) of aniline, and 2.9 g (30 mmol) of sodium tert-butoxide.[5][7]

-

Catalyst Addition: To the reactant mixture, add 183 mg (0.2 mmol) of tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and 20 mg (0.1 mmol) of tri(tert-butyl)phosphine (P(t-Bu)₃) as the catalyst system.[5][7]

-

Solvent and Reaction Conditions: Add 30 mL of toluene to the mixture and stir at 90°C for 3 hours.[5][7]

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is extracted three times with distilled water and diethyl ether. The resulting precipitate in the organic layer is filtered, washed with acetone and diethyl ether, and then dried under vacuum to yield the final product.[5][7]

This synthetic route provides a high yield of this compound, which can be further purified by crystallization from toluene or ethyl acetate.[6]

Redox Chemistry: The Heart of its Functionality

The most prominent chemical property of this compound is its redox activity, which is the basis for its widespread use as a redox indicator.[4][5][12] The presence of the two amine groups within the extended conjugated system allows for the sequential removal of electrons, leading to the formation of distinct colored species.

The Redox Mechanism

The oxidation of this compound proceeds in two discrete one-electron steps. The initial oxidation results in the formation of a stable radical cation, which is intensely colored. This species is often referred to as "diphenylbenzidine violet." Further oxidation leads to the formation of a dication.

The overall redox transformation can be visualized as follows:

Caption: Redox mechanism of this compound.

This reversible color change upon oxidation and reduction makes this compound an excellent indicator for various redox titrations, particularly with strong oxidizing agents like potassium dichromate and cerium(IV) sulfate.[5][6][13]

Application in Redox Titrations

In a typical redox titration, a solution of this compound is added to the analyte. Initially, the indicator remains in its colorless, reduced form. As the titrant (an oxidizing agent) is added, it reacts with the analyte. Once the analyte is completely oxidized, the excess titrant then oxidizes the this compound, leading to a sharp color change from colorless to blue or violet, signaling the endpoint of the titration.

Diverse Applications Beyond Titrations

The utility of this compound extends far beyond its role as a redox indicator, driven by its unique chemical structure and properties.

Dyes and Pigments

This compound serves as a crucial intermediate in the synthesis of various dyes and pigments.[2][3] Its rigid, conjugated structure forms the backbone of many chromophores, contributing to their vibrant colors and stability. Its excellent thermal stability and lightfastness make it a valuable component in producing high-quality colorants for textiles and plastics.[3]

Polymer Science

In the polymer industry, this compound is utilized as a stabilizer.[3] Its ability to scavenge free radicals helps to prevent the degradation of polymers, thereby enhancing their thermal stability and overall durability.[3]

Organic Electronics

A significant modern application of this compound and its derivatives is in the field of organic electronics.[1] Its electron-rich nature and stable oxidized states make it an effective hole-transport material. These materials are integral components of OLEDs, where they facilitate the efficient injection and transport of positive charge carriers (holes), contributing to the device's overall performance and efficiency.[1]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and is suspected of causing cancer.[14]

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10][15][16]

-

Ventilation: Use only in a well-ventilated area or outdoors.[16][17]

-

Handling: Avoid contact with skin and eyes, and prevent dust formation.[10][15] Do not eat, drink, or smoke when using this product.[16]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place, and protect from light.[10][16][17]

In case of accidental exposure, it is crucial to seek medical advice.

Conclusion

This compound is a compound of significant chemical interest, with a rich history in analytical chemistry and a promising future in materials science. Its core chemical properties, particularly its reversible redox behavior, are the foundation of its diverse applications. From its traditional role as a reliable redox indicator to its modern use in advanced electronic devices, this compound continues to be a valuable tool for scientists and researchers across various disciplines. A thorough understanding of its synthesis, properties, and handling is essential for harnessing its full potential in both research and industrial settings.

References

- This compound | 531-91-9 - ChemicalBook. (2025).

- Di(1-naphthyl)-N,N′-diphenyl Benzidine (NPB) in Various Organic Solvents: Measurement and Correlation with the Hansen Solubility Parameter - ACS Publications. (n.d.).

- This compound synthesis - ChemicalBook. (n.d.).

- N,N'-DIPHENYL BENZIDINE AR MSDS CAS-No. - Loba Chemie. (2016).

- This compound | 531-91-9 | FD00206 - Biosynth. (n.d.).

- This compound - Chem-Impex. (n.d.).

- This compound 531-91-9 wiki. (n.d.).

- N,N-DIPHENYL BENZIDINE CAS No 531-91-9 MATERIAL SAFETY DATA SHEET SDS/MSDS - Bio-Fine. (n.d.).

- This compound | 531-91-9 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2010).

- This compound - Safety Data Sheet - ChemicalBook. (2025).

- Redox Indicators | SCBT - Santa Cruz Biotechnology. (n.d.).

- CN1876620A - Preparation method of N, N '-bis (3-methylphenyl) -N, N '-diphenyl benzidine. (n.d.).

- This compound CAS 531-91-9 | 820530 - Merck Millipore. (n.d.).

- This compound | C24H20N2 | CID 68280 - PubChem. (2005).

- 531-91-9 CAS | N,N`-DIPHENYL BENZIDINE | Redox Indicators | Article No. 03510. (n.d.).

- N,N'-Diphenyl benzidine, GR 99% - Otto Chemie Pvt. Ltd. (n.d.).

- This compound-531-91-9 - Sunshine Optoelectronic. (n.d.).

- N,N′-Diphenylbenzidine, CAS 531-91-9 | SCBT - Santa Cruz Biotechnology. (n.d.).

- This compound CAS#: 531-91-9 - ChemicalBook. (n.d.).

- Properties of diphenylamine and diphenylbenzidine as oxidation-reduction indicators | Request PDF - ResearchGate. (2025).

- N N-DIPHENYL BENZIDINE AR - Alpha Chemika. (n.d.).

- N, N′-Diphenyl- Benzidine CAS 531-91-9 Diphenylbenzidine - Shanghai Sunwise Chemical. (n.d.).

- N,N -Diphenylbenzidine for synthesis 531-91-9 - Sigma-Aldrich. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2010).

- N,N -Diphenylbenzidine 97 531-91-9 - Sigma-Aldrich. (n.d.).

- Mechanistic interpretation of the redox behaviour of diphenylamine - PubMed. (1977).

- FT-FSIJK484031 - nn-diphenylbenzidine-97-indicator | 531-9… - CymitQuimica. (n.d.).

- 531-91-9, Diphenylbenzidine Formula - ECHEMI. (n.d.).

Sources

- 1. sunshine-oled.com [sunshine-oled.com]

- 2. Page loading... [guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 531-91-9 [chemicalbook.com]

- 6. This compound CAS#: 531-91-9 [m.chemicalbook.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. This compound | 531-91-9 | FD00206 | Biosynth [biosynth.com]

- 10. lobachemie.com [lobachemie.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 531-91-9 CAS | N,N`-DIPHENYL BENZIDINE | Redox Indicators | Article No. 03510 [lobachemie.com]

- 13. FT-FSIJK484031 - nn-diphenylbenzidine-97-indicator | 531-9… [cymitquimica.com]

- 14. This compound | C24H20N2 | CID 68280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. This compound - Safety Data Sheet [chemicalbook.com]

- 17. biofinechemical.com [biofinechemical.com]

N,N'-Diphenylbenzidine (DPB): A Comprehensive Technical Guide for Researchers

Introduction

N,N'-Diphenylbenzidine (DPB), a diarylamine derivative of benzidine, is a multifaceted organic compound of significant interest in both academic research and industrial applications. While its primary recognition comes from its role as a highly reliable redox indicator, its utility extends into materials science and analytical chemistry.[1][2][3] The unique electronic properties stemming from its extended π-conjugated system enable the formation of stable radical cations, a characteristic that underpins its function as both a visual indicator and a hole-transporting material.[3][4]

This guide provides an in-depth exploration of this compound, moving beyond a simple statement of its molecular weight to offer a comprehensive resource for researchers, chemists, and drug development professionals. We will delve into its core physicochemical properties, elucidate its mechanism of action, present validated experimental protocols for its synthesis and application, and provide essential safety information, all grounded in authoritative references.

Core Physicochemical Properties

A thorough understanding of a compound's fundamental properties is a prerequisite for its effective application. This section details the key identifiers and physicochemical characteristics of this compound.

Chemical Identity

-

IUPAC Name: N,N'-diphenyl-[1,1'-biphenyl]-4,4'-diamine[5]

-

Synonyms: Diphenylbenzidine, 4,4'-Bis(anilino)biphenyl, 4,4'-Dianilinobiphenyl[1][5]

-

SMILES: C1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=CC=C4[5][7]

Molecular Weight

The molecular weight is a critical parameter for all stoichiometric calculations, from solution preparation to reaction modeling. The molecular weight of this compound is consistently reported across major chemical databases.

Physical and Chemical Properties

The key experimental properties of this compound are summarized in the table below. These data are essential for determining appropriate solvents, storage conditions, and purification methods.

| Property | Value | Source(s) |

| Appearance | Grey to brownish or off-white fine crystalline powder. | [1][2][5] |

| Melting Point | 246-248 °C | [2][6][9][10] |

| Solubility | Insoluble in water. Slightly soluble in Acetone, DMF, DMSO, and Ethyl Acetate. | [2][6] |

| Storage Conditions | Store below +30°C in a dry place, protected from light. | [2][6][7] |

| Vapor Density | 11.6 (vs air) | [2][6] |

| Flash Point | >110 °C | [2][6] |

Mechanism of Action as a Redox Indicator

This compound's primary application in analytical chemistry is as a redox indicator, particularly in titrations involving strong oxidizing agents like potassium dichromate and cerium(IV) sulfate.[2][6] Its function is based on a distinct and reversible color change upon oxidation.

In its reduced form, the molecule is colorless. Upon oxidation, it loses two electrons and two protons to form a highly conjugated quinone-diimine system. This oxidized species is a stable cation radical, often referred to as a Wurster's Blue type cation, which exhibits a deep violet or blue color.[3] The intense color is due to the extensive delocalization of the charge across the entire molecule, which significantly lowers the energy of electronic transitions into the visible spectrum. The reaction is reversible, allowing the colorless form to be regenerated upon introduction of a reducing agent.

Caption: Reversible oxidation of this compound.

Key Applications in Research and Development

The unique properties of DPB make it a valuable tool in several scientific domains.

-

Redox Titrations: It is the indicator of choice for the titration of iron(II) with dichromate. The indicator is added after the majority of the titrant has been consumed, and the endpoint is marked by the first appearance of a stable violet-blue color.

-

Analytical Chemistry: Beyond titrations, its ability to produce a strong color upon oxidation makes it a useful chromogenic reagent in various colorimetric assays for detecting oxidizing agents.[1]

-

Materials Science: In the field of organic electronics, DPB and its derivatives are widely investigated as hole-transporting materials (HTMs) for devices like Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells.[4][9] Its aromatic amine structure facilitates the transport of positive charge carriers (holes).

-

Polymer Industry: It can be employed as a stabilizer and antioxidant in polymer formulations, enhancing thermal stability and resistance to degradation.[1]

-

Organic Synthesis: DPB serves as an intermediate in the synthesis of more complex molecules, including various dyes and pigments.[1][6]

Experimental Protocols

To ensure scientific integrity, the following protocols are detailed with explanations for key steps, reflecting a self-validating system of experimentation.

Synthesis of this compound via Buchwald-Hartwig Amination

This protocol describes a modern and efficient palladium-catalyzed synthesis route.[2][6][8] The Buchwald-Hartwig amination is a powerful cross-coupling reaction for forming carbon-nitrogen bonds. The palladium catalyst facilitates the coupling of an aryl halide (4,4'-dibromobiphenyl) with an amine (aniline). The phosphine ligand (P(t-Bu)₃) is crucial for stabilizing the palladium catalyst and promoting the reaction cycle, while the strong base (t-BuONa) is necessary to deprotonate the amine.

Materials:

-

4,4'-dibromobiphenyl (10 mmol, 3.12 g)

-

Aniline (25 mmol, 2.3 mL)

-

Sodium tert-butoxide (t-BuONa) (30 mmol, 2.9 g)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.2 mmol, 183 mg)

-

Tri-tert-butylphosphine (P(t-Bu)₃) (0.1 mmol, 20 mg)

-

Toluene (30 mL)

-

Diethyl ether, Acetone, Distilled water

Procedure:

-

Reaction Setup: To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 4,4'-dibromobiphenyl, sodium tert-butoxide, Pd₂(dba)₃, and P(t-Bu)₃.

-

Solvent and Reagent Addition: Add 30 mL of toluene to the flask, followed by the addition of aniline via syringe.

-

Reaction: Stir the reaction mixture vigorously at 90°C for 3 hours. Monitor the reaction progress by TLC if desired.

-

Workup - Cooling and Extraction: Cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract three times with diethyl ether and distilled water to remove inorganic salts and excess aniline.

-

Isolation: The product will precipitate from the organic layer. Filter the solid precipitate.

-

Purification: Wash the collected solid with acetone and then diethyl ether to remove residual starting materials and catalyst byproducts.

-

Drying: Dry the purified this compound product in a vacuum oven. The expected yield is approximately 90%.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 531-91-9 [m.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C24H20N2 | CID 68280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 531-91-9 [chemicalbook.com]

- 7. This compound | 531-91-9 | FD00206 | Biosynth [biosynth.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. sunshine-oled.com [sunshine-oled.com]

- 10. This compound | CAS#:531-91-9 | Chemsrc [chemsrc.com]

Introduction: Defining the Molecule and Its Importance

An In-depth Technical Guide to the Structure Elucidation of N,N'-Diphenylbenzidine

This compound (DPB) is a polyaromatic amine with the chemical formula C₂₄H₂₀N₂ and a molecular weight of 336.44 g/mol .[1][2] This compound, appearing as an off-white or grey powder, holds significant importance across various scientific and industrial domains.[1][3][4] It serves as a crucial intermediate in the synthesis of azo dyes, a redox indicator in analytical chemistry, and a hole-transporting material in the fabrication of organic electronic devices like OLEDs.[1][5][6][7]

| Compound Identifier | Value |

| IUPAC Name | N,N'-diphenyl-[1,1'-biphenyl]-4,4'-diamine |

| CAS Number | 531-91-9[2] |

| Molecular Formula | C₂₄H₂₀N₂[1] |

| Molecular Weight | 336.44 g/mol [2] |

| Melting Point | 246-248 °C[1][2] |

Part 1: Synthesis and Purification - Establishing a Pure Analyte

The journey to structure elucidation begins with the synthesis of the target molecule, followed by rigorous purification. A flawed or impure starting material will invariably lead to ambiguous and misleading analytical data. The Buchwald-Hartwig amination is a highly effective and contemporary method for forming the C-N bonds central to the DPB structure.

Rationale for Synthesis Method

The choice of a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, is deliberate. This method offers high yields and excellent functional group tolerance compared to older methods like the Ullmann condensation, which often require harsh reaction conditions.[8] The use of a phosphine ligand (e.g., P(t-Bu)₃) is critical as it facilitates the reductive elimination step, which is the final C-N bond-forming event in the catalytic cycle.

Experimental Protocol: Synthesis

A representative synthesis protocol is adapted from established literature.[5][9]

-

Reaction Setup: To a dry Schlenk flask under an inert argon atmosphere, add 4,4'-dibromobiphenyl (10 mmol), aniline (25 mmol), and sodium tert-butoxide (t-BuONa, 30 mmol).

-

Catalyst Addition: Add the palladium catalyst, such as Pd₂(dba)₃ (0.2 mmol), and the phosphine ligand, P(t-Bu)₃ (0.1 mmol).

-

Solvent and Reaction: Add 30 mL of dry toluene via syringe. Stir the reaction mixture at 90°C for 3-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the mixture to room temperature. Perform a liquid-liquid extraction using diethyl ether and distilled water.

-

Isolation: The product will precipitate from the organic layer. Filter the precipitate and wash sequentially with acetone and diethyl ether to remove unreacted starting materials and catalyst residues.

-

Drying: Dry the isolated solid under vacuum to yield the crude this compound.

Experimental Protocol: Purification

The crude product must be purified to analytical grade (>99%) before characterization.[1]

-

Recrystallization: Dissolve the crude product in a minimum amount of hot toluene or ethyl acetate.[5]

-

Crystal Formation: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Drying: Dry the crystals in a vacuum oven. The melting point of the purified product should be sharp, typically within the 246-248 °C range, providing the first indication of purity.[2]

Part 2: Spectroscopic and Spectrometric Analysis

With a pure sample in hand, we can proceed to the core of the structure elucidation. We will employ a suite of analytical techniques, each providing a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[10] It provides detailed information about the carbon-hydrogen framework.

Causality: ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR establishes the carbon skeleton. Together, they build a definitive map of the molecule's covalent bonds.

Experimental Protocol:

-

Sample Preparation: Dissolve ~10-20 mg of purified DPB in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is strategic as it effectively solubilizes the compound and its residual proton signal does not interfere with key analyte signals.

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer. Standard pulse programs are sufficient.

Data Interpretation:

The structure of DPB suggests a high degree of symmetry, which simplifies the expected spectra.

| Technique | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Assignment and Rationale |

| ¹H NMR | ~8.22 (s, 2H) | N-H Protons: Singlet due to exchange with the solvent or quadrupole broadening from the nitrogen. Its downfield shift is characteristic of an amine proton.[9] |

| ~7.48 (d, 4H) | Biphenyl Protons (ortho to C-C bond): Doublet, coupled to the adjacent protons on the same ring. | |

| ~7.23 (t, 4H) | Terminal Phenyl Protons (meta): Triplet, coupled to two neighboring protons.[9] | |

| ~7.10 (dd, 8H) | Biphenyl Protons (ortho to N) & Terminal Phenyl Protons (ortho): Overlapping signals appearing as a doublet of doublets. | |

| ~6.82 (t, 2H) | Terminal Phenyl Protons (para): Triplet, coupled to the two meta protons.[9] | |

| ¹³C NMR | ~145.7, ~144.3, ~133.7, ~131.4, ~128.7, ~121.2, ~119.2, ~118.9 | Aromatic Carbons: A total of 8 distinct signals are expected due to the molecule's symmetry. The specific shifts correspond to carbons in different electronic environments (e.g., C-N vs. C-H vs. C-C).[9] |

Mass Spectrometry (MS)

MS provides two critical pieces of information: the precise molecular weight and structural clues from fragmentation patterns.

Causality: By bombarding the molecule with electrons (Electron Impact ionization), we create a molecular ion (M⁺˙) which is energetically unstable.[11] The way it breaks apart (fragments) is not random; it follows predictable chemical pathways that reveal the underlying structure.[12]

Experimental Protocol:

-

Sample Introduction: Introduce a small amount of the solid sample via a direct insertion probe.

-

Ionization: Utilize Electron Impact (EI) at 70 eV. This standard energy level ensures reproducible fragmentation patterns that can be compared to library data.

-

Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

Data Interpretation:

| m/z (mass-to-charge ratio) | Assignment | Rationale for Fragmentation |

| 336 | [M]⁺˙ (Molecular Ion) | This is the parent ion, corresponding to the molecular weight of C₂₄H₂₀N₂. Its presence confirms the elemental composition.[13] |

| 168 | [M/2]⁺ | A significant peak resulting from the symmetrical cleavage of the central C-C bond of the biphenyl group. This is a strong indicator of the dimeric nature of the structure. |

| 167 | [(M/2)-H]⁺ | Loss of a hydrogen atom from the m/z 168 fragment, a common process in aromatic systems. |

| 259 | [M - C₆H₅]⁺ | Loss of a terminal phenyl radical, resulting from the cleavage of a C-N bond. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[14]

Causality: Specific bonds within a molecule vibrate at characteristic frequencies when they absorb infrared radiation. By identifying these absorption frequencies, we can confirm the presence of key functional groups like N-H and aromatic C-H bonds.[15]

Experimental Protocol:

-

Sample Preparation: Prepare a sample mull by grinding a small amount of DPB with Nujol, or press a KBr pellet containing a small percentage of the sample.[13]

-

Data Acquisition: Collect the spectrum using an FTIR spectrometer, typically scanning from 4000 to 400 cm⁻¹.

Data Interpretation:

| Wavenumber (cm⁻¹) | Vibrational Mode | Significance for DPB Structure |

| ~3400 | N-H Stretch | Confirms the presence of the secondary amine functional group. The peak is typically sharp for secondary amines. |

| 3000 - 3100 | Aromatic C-H Stretch | Indicates the presence of hydrogens attached to sp² hybridized carbon atoms, characteristic of the aromatic rings. |

| 1595, 1490 | Aromatic C=C Stretch | These strong absorptions are definitive evidence for the aromatic rings that form the backbone of the molecule. |

| ~1315 | C-N Stretch | Confirms the bond between the aromatic rings and the nitrogen atoms. |

Part 3: The Convergent Elucidation Workflow

The elucidation process is a self-validating loop. The proposed structure allows us to predict the outcome of each experiment.

-

FTIR confirms the presence of the correct building blocks (amines, aromatics).

-

Mass Spectrometry confirms that these blocks are assembled into a molecule of the correct total mass (336 amu).

-

NMR provides the final, high-resolution map, confirming the precise arrangement and connectivity of every atom in the C-H framework.

When the experimental data from each of these orthogonal techniques aligns perfectly with the predictions, the structural assignment of this compound can be made with the highest degree of scientific confidence.

Safety and Handling

This compound should be handled with appropriate care. It is harmful if swallowed, in contact with skin, or if inhaled, and is suspected of causing cancer.[16][17] Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][4] All manipulations should be performed in a well-ventilated fume hood.[3][17] Store the compound in a tightly closed container, protected from light.[4][17]

References

-

N,N'-DIPHENYL BENZIDINE AR MSDS. Loba Chemie. [Link]

- Preparation method of N, N '-bis (3-methylphenyl) -N, N' -diphenyl benzidine.

-

This compound | C24H20N2. PubChem. [Link]

-

N,N'-Diphenyl benzidine, GR 99%. Otto Chemie Pvt. Ltd.. [Link]

-

1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products. CORE. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Wiley. [Link]

-

Crystal structure of N,N′-dibenzyl-3,3′-dimethoxybenzidine. ResearchGate. [Link]

-

Systematic structure of N,N′-Di-1-naphthyl-N,N′-diphenylbenzidine. ResearchGate. [Link]

-

Spotting Fragmentation Patterns When Using Mass Spectrometry. G-Biosciences. [Link]

-

Properties of diphenylamine and diphenylbenzidine as oxidation-reduction indicators. ResearchGate. [Link]

-

Enhancement of structure and optical dispersion properties of N,N′-Bis(3-methylphenyl)-N,N′-diphenylbenzidine thin films. ResearchGate. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra. LibreTexts. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Matching structures to mass spectra using fragmentation patterns. Helmholtz-Centre for Environmental Research - UFZ. [Link]

-

Mass spectrometry studies of the fragmentation patterns and mechanisms of protonated peptoids. PubMed. [Link]

-

Thermal and FTIR spectral studies of N,N′-diphenylguanidine. ResearchGate. [Link]

-

Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. ChemRxiv. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. lobachemie.com [lobachemie.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound | 531-91-9 [chemicalbook.com]

- 6. N,N'-Diphenyl benzidine, GR 99%, 531-91-9 | Buy N,N'-Diphenyl benzidine, GR 99% India - Otto Chemie Pvt Ltd [ottokemi.com]

- 7. 531-91-9 CAS | N,N`-DIPHENYL BENZIDINE | Redox Indicators | Article No. 03510 [lobachemie.com]

- 8. CN1876620A - Preparation method of N, N '-bis (3-methylphenyl) -N, N' -diphenyl benzidine - Google Patents [patents.google.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. info.gbiosciences.com [info.gbiosciences.com]

- 12. whitman.edu [whitman.edu]

- 13. This compound | C24H20N2 | CID 68280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. chemrxiv.org [chemrxiv.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. This compound | 531-91-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 17. This compound - Safety Data Sheet [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of N,N'-Diphenylbenzidine

Abstract

N,N'-Diphenylbenzidine (CAS No. 531-91-9) is a pivotal aromatic diamine with significant applications as a redox indicator, a precursor in dye and polymer synthesis, and as a hole-transporting material in organic electronics.[1][2] This guide provides a comprehensive overview of its synthesis, focusing on the mechanistic principles, procedural details, and comparative analysis of synthetic methodologies. We will delve into the Buchwald-Hartwig and Ullmann amination reactions as primary pathways, offering detailed, field-proven protocols and explaining the causality behind critical experimental choices. This document is intended for researchers and professionals in organic synthesis, materials science, and analytical chemistry, providing the authoritative grounding required for successful and reproducible synthesis.

Introduction: The Significance of this compound

This compound, with the molecular formula C₂₄H₂₀N₂ and a molecular weight of 336.43 g/mol , is a grey to brownish crystalline powder.[3] Its core structure consists of a biphenyl backbone with two diphenylamino groups at the 4 and 4' positions.[2] This extended π-conjugated system is responsible for its key properties:

-

Redox Activity: It undergoes a distinct color change upon oxidation, making it a reliable indicator in redox titrations, particularly with strong oxidizing agents like dichromate and cerium(IV) sulfate.[3][4]

-

Photoluminescence: The compound and its derivatives exhibit photoluminescent properties, emitting light when excited, which is leveraged in the development of materials for organic light-emitting diodes (OLEDs).[1][5]

-

Intermediate Potential: It serves as a crucial building block in the synthesis of azo dyes and advanced polymers.[2]

Given its utility, mastering its synthesis is a valuable skill for chemists in both academic and industrial settings.

Primary Synthesis Pathway: Palladium-Catalyzed Buchwald-Hartwig Amination

While classical methods like the Ullmann condensation exist, modern organic synthesis largely favors palladium-catalyzed cross-coupling reactions for their efficiency, milder conditions, and broader functional group tolerance. The Buchwald-Hartwig amination stands out as a premier method for constructing C-N bonds.

The synthesis of this compound via this route involves the double N-arylation of aniline with a 4,4'-dihalobiphenyl, typically 4,4'-dibromobiphenyl.[6]

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is a well-elucidated process that underscores the choice of reagents.

-

Catalyst System: A palladium(0) complex, often generated in situ from a precursor like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), is the active catalyst. A phosphine ligand, such as P(t-Bu)₃ (tri-tert-butylphosphine), is essential. The bulky, electron-rich nature of this ligand facilitates the crucial oxidative addition and reductive elimination steps and prevents catalyst decomposition.

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (t-BuONa) is required. Its role is to deprotonate the aniline, forming the corresponding amide anion, which is the active nucleophile that enters the catalytic cycle.

-

Solvent: An inert, anhydrous aromatic solvent like toluene is used to dissolve the reactants and facilitate the reaction at elevated temperatures without participating in the reaction.[6]

A simplified diagram of the catalytic cycle is presented below.

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol is based on a representative procedure for a palladium-catalyzed N-arylation.[6]

Materials and Reagents:

-

4,4'-Dibromobiphenyl (10 mmol, 3.12 g)

-

Aniline (25 mmol, 2.3 mL)

-

Sodium tert-butoxide (t-BuONa) (30 mmol, 2.9 g)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.2 mmol, 183 mg)

-

Tri-tert-butylphosphine (P(t-Bu)₃) (0.1 mmol, 20 mg)

-

Anhydrous Toluene (30 mL)

-

Diethyl ether, Acetone, Distilled water for work-up

Procedure:

-

Inert Atmosphere: To a dry 100 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, add all solid reagents: 4,4'-dibromobiphenyl, t-BuONa, Pd₂(dba)₃, and P(t-Bu)₃.

-

Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times. Causality: This step is critical to remove oxygen, which can oxidize the phosphine ligand and deactivate the palladium catalyst.

-

Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (30 mL) followed by aniline via syringe.

-

Reaction: Immerse the flask in a preheated oil bath at 90°C and stir vigorously for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cooling and Quenching: After completion, cool the reaction mixture to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL) and distilled water (3 x 50 mL). Causality: This removes the inorganic salts (e.g., NaBr) and unreacted base into the aqueous layer.

-

Isolation: The product often precipitates from the organic layer. Collect the precipitate by filtration.

-

Washing and Drying: Wash the collected solid sequentially with acetone and diethyl ether to remove residual impurities. Dry the final product under vacuum.

-

Characterization: The expected yield is high, often around 90%.[6] The product should be characterized by ¹H NMR, ¹³C NMR, and melting point analysis. The reported melting point is 246-248 °C.[1][3]

Sources

- 1. N,N'-Diphenyl benzidine, GR 99%, 531-91-9 | Buy N,N'-Diphenyl benzidine, GR 99% India - Otto Chemie Pvt Ltd [ottokemi.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 531-91-9 [chemicalbook.com]

- 4. FT-FSIJK484031 - nn-diphenylbenzidine-97-indicator | 531-9… [cymitquimica.com]

- 5. This compound | 531-91-9 | FD00206 | Biosynth [biosynth.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

A Senior Application Scientist's Guide to the Solubility of N,N'-Diphenylbenzidine in Organic Solvents

Introduction: Understanding the Significance of N,N'-Diphenylbenzidine and Its Solubility

This compound (DPB) is a robust aromatic amine, appearing as a grey to brownish crystalline powder, recognized for its critical role as a redox indicator in various analytical titrations, such as those involving dichromate or cerium(IV) sulfate ions.[1][2] Beyond its function in analytical chemistry, it serves as a vital intermediate in the synthesis of azo dyes and pigments, and as a stabilizer in polymer formulations, enhancing thermal stability and durability.[2][3] The molecular structure, featuring a biphenyl core with two diphenylamino groups, imparts significant nonpolar character to the molecule.

For researchers, scientists, and professionals in drug development and material science, understanding the solubility of this compound is not merely an academic exercise. It is a cornerstone for practical application. The efficacy of DPB as a redox indicator, the reaction kinetics in dye synthesis, and the homogeneity of polymer blends are all fundamentally governed by its ability to dissolve in a given solvent system. Inadequate solubility can lead to unreliable analytical results, poor reaction yields, and materials with inconsistent properties. This guide provides an in-depth exploration of the solubility of this compound in organic solvents, grounded in theoretical principles and supported by practical experimental protocols.

The Theoretical Framework: Why "Like Dissolves Like" Matters

The solubility of any solid in a liquid solvent is dictated by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The foundational principle of "like dissolves like" provides a powerful predictive tool.[4] This rule states that substances with similar polarity and intermolecular forces are more likely to be soluble in one another.[4][5]

This compound (C₂₄H₂₀N₂) is a large, predominantly nonpolar molecule. Its structure is dominated by aromatic rings (biphenyl and phenyl groups), which interact primarily through London dispersion forces. While the nitrogen atoms introduce a minor degree of polarity, the molecule lacks significant hydrogen-bonding capability as a donor. Therefore, its solubility behavior is governed by the following expectations:

-

High Solubility in Nonpolar and Moderately Polar Solvents: Solvents that are also nonpolar (like toluene or hexane) or have moderate polarity and can engage in dispersion forces (like chloroform or tetrahydrofuran) are expected to be effective at solvating the large hydrocarbon structure of DPB.

-

Low Solubility in Highly Polar, Protic Solvents: Highly polar solvents, especially those with strong hydrogen-bonding networks like water and short-chain alcohols (e.g., methanol, ethanol), are poor solvents for DPB.[1][2][6][7] The strong solvent-solvent interactions (hydrogen bonds) in these liquids are not easily overcome by the weaker dispersion forces that would form between the solvent and the nonpolar DPB molecule.

Solubility Profile of this compound

While precise quantitative data for this compound is not extensively compiled across all solvents in readily available literature, a combination of qualitative descriptions from chemical suppliers and quantitative data from analogous compounds provides a clear picture of its solubility profile.

A study on a structurally related compound, N,N′-di(1-naphthyl)-N,N′-diphenyl benzidine (NPB), offers significant insight. The study measured NPB solubility in 23 organic solvents and found it ranged over four orders of magnitude, from being very poorly soluble in short-chain alcohols to highly soluble in solvents like chloroform (CHCl₃).[8][9] This trend is directly applicable to DPB due to their structural similarity.

The following table summarizes the expected solubility of this compound based on available data and theoretical principles.

| Solvent | Solvent Type | Expected Solubility | Rationale / Supporting Evidence |

| Water | Highly Polar Protic | Insoluble | Consistently reported as insoluble in water across multiple sources.[1][2][6][7] |

| Methanol | Polar Protic | Very Poorly Soluble | Analogous compound NPB has extremely low solubility (5.9 x 10⁻⁶ mol/dm³).[8] |

| Ethanol | Polar Protic | Slightly Soluble | Often described as slightly soluble.[1][6] |

| Acetone | Polar Aprotic | Slightly Soluble | Described as slightly soluble.[1][2][10] |

| Ethyl Acetate | Polar Aprotic | Soluble (especially when hot) | Can be used as a recrystallization solvent, indicating moderate solubility.[2] |

| Toluene | Nonpolar Aromatic | Soluble (especially when hot) | Can be used as a recrystallization solvent.[1][2] |

| Chloroform (CHCl₃) | Moderately Polar | Very Soluble | Analogous compound NPB shows the highest solubility in chloroform (3.5 x 10⁻² mol/dm³).[8][9] |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | Analogous compound NPB is highly soluble in THF.[8] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble | Often listed as slightly soluble.[1][2][10] |

| Dimethylformamide (DMF) | Polar Aprotic | Slightly Soluble | Often listed as slightly soluble.[1][2][10] |

Experimental Determination of Thermodynamic Solubility

To obtain precise, reliable solubility data, a robust experimental protocol is essential. The "gold standard" for determining the thermodynamic (equilibrium) solubility of a solid is the Shake-Flask Method .[11][12] This method is recognized by regulatory bodies like the OECD and is designed to ensure that a true equilibrium between the undissolved solid and the saturated solution is achieved.[13][14][15]

Principle of the Shake-Flask Method

The core principle involves adding an excess amount of the solid solute to a known volume of the solvent. The mixture is then agitated at a constant temperature for a prolonged period, allowing it to reach equilibrium. Once saturation is achieved, the undissolved solid is separated, and the concentration of the solute in the clear, saturated solution (the filtrate) is quantified using a suitable analytical technique.[11][16]

Detailed Step-by-Step Protocol

1. Materials and Equipment:

-

This compound (purity ≥ 98%)

-

Selected organic solvents (HPLC grade)

-

Glass flasks or vials with screw caps or glass stoppers

-

Orbital shaker or magnetic stirrer with temperature control (e.g., a temperature-controlled water bath)

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., PTFE, 0.22 µm pore size)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC)

2. Experimental Workflow:

Caption: Relationship between solvent polarity and DPB solubility.

Conclusion

The solubility of this compound is a critical parameter that is fundamentally governed by the "like dissolves like" principle. As a large, nonpolar molecule, it exhibits poor solubility in highly polar, protic solvents like water and methanol, and demonstrates significantly higher solubility in nonpolar or moderately polar solvents such as chloroform, toluene, and THF. For researchers and development professionals, a theoretical understanding of these principles allows for rational solvent selection. However, for applications requiring precise concentrations, this theoretical knowledge must be supplemented with rigorous experimental determination using a validated protocol such as the shake-flask method. By carefully controlling variables like temperature and ensuring true equilibrium is reached, one can generate the accurate and reliable solubility data necessary for successful scientific and industrial applications.

References

Sources

- 1. chembk.com [chembk.com]

- 2. This compound CAS#: 531-91-9 [m.chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. Page loading... [guidechem.com]

- 7. N,N'-Diphenyl benzidine, GR 99%, 531-91-9 | Buy N,N'-Diphenyl benzidine, GR 99% India - Otto Chemie Pvt Ltd [ottokemi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound | 531-91-9 [chemicalbook.com]

- 11. enamine.net [enamine.net]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 14. filab.fr [filab.fr]

- 15. oecd.org [oecd.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Melting Point Determination of N,N'-Diphenylbenzidine

This guide provides a comprehensive framework for the accurate and reliable determination of the melting point of N,N'-Diphenylbenzidine, a critical parameter for assessing its purity and identity. The methodologies detailed herein are grounded in established pharmacopeial and standardized testing protocols, ensuring scientific integrity and reproducibility. This document is intended for researchers, scientists, and professionals in drug development and quality control who require a robust understanding of thermal analysis techniques.

Introduction: The Significance of Melting Point in Pharmaceutical Analysis

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically depresses the melting point and broadens the melting range, a phenomenon known as melting point depression. Consequently, melting point determination is a fundamental and powerful technique for gauging the purity of organic and pharmaceutical compounds.[1]

This compound (CAS 531-91-9) is a grey to brownish fine crystalline powder used as a redox indicator and an intermediate in organic synthesis.[2] Its specified melting point is a key quality attribute. Accurate determination of its melting range provides a reliable indication of its purity and is essential for ensuring the consistency and quality of downstream products. The literature value for the melting point of this compound is typically in the range of 246-248 °C.[2][3][4][5][6]

This guide will explore two primary methods for determining the melting point of this compound: the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC).

Foundational Principles: Understanding the Melting Phenomenon

The melting process involves overcoming the intermolecular forces that hold the crystalline lattice together. For a pure, crystalline compound, this transition is sharp and well-defined. However, the presence of even small amounts of miscible impurities disrupts the crystal lattice, leading to a decrease in the energy required to break it apart. This results in a lower melting point and a broader melting range.

Several factors can influence the observed melting range, including the heating rate, sample packing, and particle size.[7] Therefore, adherence to standardized procedures is paramount for obtaining accurate and reproducible results.

Capillary Melting Point Determination: A Validated Protocol

The capillary melting point method is a widely accepted technique for determining the melting range of organic chemicals.[1][8][9][10][11][12] This method is described in major pharmacopeias and standards, such as the United States Pharmacopeia (USP) General Chapter <741> and ASTM E324.[1][8][9][10][11][13]

Causality Behind Experimental Choices

The protocol below is designed to ensure thermal equilibrium and accurate temperature measurement at the point of melting. The choice of a slow heating rate near the melting point is critical to allow sufficient time for heat transfer from the heating block to the sample. Proper sample preparation, including ensuring the material is dry and finely powdered, is essential for uniform heating and a sharp, observable melt.[14][15]

Detailed Step-by-Step Methodology

Apparatus:

-

Melting point apparatus with a heating block and a means for temperature control and observation.

-

Glass capillary tubes (typically 0.8-1.2 mm internal diameter).[13]

-

Calibrated thermometer or temperature sensor.

Procedure:

-

Sample Preparation:

-

Loading the Capillary Tube:

-

Introduce the powdered sample into the open end of a capillary tube.

-

Compact the sample by gently tapping the sealed end of the tube on a hard surface or by dropping it through a long glass tube.[14][15][16]

-

The packed sample height should be between 2-3 mm to avoid an artificially broad melting range.[14][16]

-

-

Determination:

-

Rapid Preliminary Determination: Heat the sample at a rapid rate (e.g., 4-5 °C/minute) to quickly determine an approximate melting point.[16]

-

Accurate Determination:

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.[16]

-

Insert a new capillary tube with the sample.

-

Heat at a medium rate until the temperature is about 20 °C below the expected melting point.[15]

-

Reduce the heating rate to approximately 1-2 °C per minute.[13]

-

Record the Onset of Melting: This is the temperature at which the first drop of liquid is observed.[14][16] The solid may shrink or compact before this point.[14]

-

Record the Completion of Melting: This is the temperature at which the entire sample has transitioned into a transparent liquid.[14][16]

-

-

-

Repeatability: Perform the determination at least twice with fresh samples, ensuring the results are consistent.[16]

Data Presentation

| Parameter | Observation |

| Onset of Melting (°C) | Temperature of first liquid droplet formation |

| Completion of Melting (°C) | Temperature of complete liquefaction |

| Melting Range (°C) | Difference between completion and onset temperatures |

Differential Scanning Calorimetry (DSC): An Orthogonal and Quantitative Approach

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[17][18][19] It provides a more quantitative and detailed analysis of the melting process compared to the capillary method.[17][20]

Expertise & Experience in DSC Analysis

The primary output of a DSC experiment is a thermogram, which plots heat flow against temperature. The melting of a crystalline solid is an endothermic process, meaning it absorbs heat, which is observed as a peak on the DSC curve.[20] The temperature at the peak of this endotherm is typically taken as the melting point. The area under the peak corresponds to the enthalpy of fusion, which is a measure of the energy required to melt the sample.

Self-Validating Experimental Protocol

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Sample pans (typically aluminum)

-

Crimper for sealing pans

Procedure:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).

-

Sample Preparation:

-

Accurately weigh a small amount of the this compound sample (typically 1-5 mg) into a DSC pan.

-

Hermetically seal the pan to prevent any loss of material during heating.

-

-

Experimental Setup:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 200 °C).

-

Heat the sample at a controlled rate (e.g., 10 °C/minute) through the melting transition to a final temperature above the melt (e.g., 280 °C).

-

-

Data Analysis:

-

Analyze the resulting thermogram to determine the onset temperature, peak temperature (melting point), and the enthalpy of fusion (area under the peak).

-

Data Presentation

| Parameter | Value |

| Onset Temperature (°C) | |

| Peak Temperature (Melting Point) (°C) | |

| Enthalpy of Fusion (J/g) |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the melting point determination process.

Caption: Workflow for this compound melting point determination.

Trustworthiness and System Validation

To ensure the trustworthiness of the results, the following self-validating measures must be in place:

-

Instrument Calibration: Regularly calibrate the temperature scale of the melting point apparatus or DSC using certified reference standards with melting points that bracket the expected melting point of this compound.[13]

-

System Suitability: Perform a melting point determination on a well-characterized standard to verify the performance of the entire system, including the apparatus and the operator's technique.

-

Method Comparison: The capillary method and DSC provide orthogonal data. Agreement between the two methods enhances confidence in the determined melting point.

Safety Precautions

-

Always consult the Safety Data Sheet (SDS) for this compound before handling.[21][22][23][24]

-

This compound may be harmful if swallowed, in contact with skin, or if inhaled.[24][25]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[24]

-

Handle the substance in a well-ventilated area or a fume hood to avoid dust inhalation.[24]

-

This compound is light-sensitive; store it in a cool, dark place.[2][4][21]

Conclusion

The accurate determination of the melting point of this compound is a critical component of its quality assessment. Both the capillary method and Differential Scanning Calorimetry offer reliable means of analysis. The capillary method, when performed according to standardized protocols, provides an accurate melting range indicative of purity. DSC offers a more quantitative analysis, providing data on the enthalpy of fusion in addition to the melting temperature. By adhering to the detailed methodologies and validation principles outlined in this guide, researchers and scientists can ensure the generation of high-quality, reproducible data for this important compound.

References

-